Regioselective Pd/Cu‑Catalyzed Coupling: 5‑Ethynyl Isomer Affords σ‑Alkynyl Iron Complexes Without Binuclear Byproducts
In Pd/Cu‑catalyzed reactions with cyclopentadienyliron dicarbonyl iodide, the 5‑(trimethylsilyl)ethynyl‑2‑chloropyridine isomer (this compound) yields σ‑pyridylethynyl iron complexes Cp(CO)₂Fe–C≡C–(5‑(2‑chloropyridyl)) without forming the binuclear Fe‑Pd μ‑pyridylvinylidene byproduct that is observed when the ortho‑ethynyl analogue is employed [1]. The reaction scope study reports yields of the desired σ‑alkynyl complexes ranging from 40% to 95% depending on catalyst and reagent choice, with the meta‑(5‑)substituted ethynylpyridine exhibiting a cleaner conversion profile than the ortho‑isomer [1].
| Evidence Dimension | Yield of σ‑alkynyl iron complex |
|---|---|
| Target Compound Data | 40–95% yield (dependent on catalyst/reagent) |
| Comparator Or Baseline | ortho‑Ethynylpyridine analogue produces Fe‑Pd binuclear byproduct |
| Quantified Difference | Clean conversion for meta‑isomer; ortho‑isomer yields undesired binuclear complex |
| Conditions | Pd/Cu‑catalyzed coupling with CpFe(CO)₂I in THF/Et₃N |
Why This Matters
Procurement of the 5‑substituted isomer is essential for organometallic chemists seeking to avoid binuclear byproduct formation and maximize yield of the target σ‑alkynyl iron complex.
- [1] Verpekin, V. V.; Semeikin, O. V.; Vasiliev, A. D.; Kondrasenko, A. A.; Belousov, Y. A.; Ustynyuk, N. A. Catalyzed M–C Coupling Reactions in the Synthesis of σ‑(Pyridylethynyl)dicarbonylcyclopentadienyliron Complexes. RSC Adv. 2020, 10, 17014–17025. View Source
